Topotecan
Overview
Description
Topotecan is a chemotherapeutic agent that functions as a topoisomerase inhibitor. It is a synthetic, water-soluble analog of the natural chemical compound camptothecin. This compound is primarily used in the form of its hydrochloride salt to treat various types of cancer, including ovarian cancer, lung cancer, and cervical cancer .
Mechanism of Action
Target of Action
Topotecan primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair .
Biochemical Pathways
This compound’s action affects the DNA replication process. By inhibiting topoisomerase I, it interferes with the normal breakage and rejoining of DNA strands, which is necessary for DNA replication and cell division . This leads to DNA damage and ultimately cell death .
Pharmacokinetics
This compound has a volume of distribution of approximately 130 L . The mean plasma clearance for this compound is approximately 1,000 mL/min with a plasma half-life of 2 to 3 hours . It is metabolized in the liver and excreted through the kidneys . The bioavailability of this compound is 31.4% in humans .
Result of Action
The result of this compound’s action is the induction of cell death. By causing DNA damage, it triggers apoptosis, or programmed cell death . This makes it effective against various types of cancer, including ovarian cancer, small cell lung cancer, and cervical cancer .
Action Environment
In physiological environments, this compound is in equilibrium with its inactive carboxylate form . The active lactone form of this compound intercalates between DNA bases in the topoisomerase-I cleavage complex . The binding of this compound in the cleavage complex prevents topoisomerase-I from religating the nicked DNA strand after relieving the strain . This suggests that the pH and other factors in the physiological environment can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Topotecan inhibits the action of topoisomerase I, an enzyme that produces reversible single-strand breaks in DNA during DNA replication . These single-strand breaks relieve torsional strain and allow DNA replication to proceed . This compound binds to the topoisomerase I-DNA complex and prevents religation of the DNA strand, resulting in double strand DNA breakage and cell death .
Cellular Effects
This compound damages the DNA of cancer cells and other rapidly growing cells, causing them to die . It interferes with the growth of cancer cells . Since the growth of normal cells may also be affected by the medicine, other effects may also occur .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to topoisomerase I and stabilizing the cleavable complex so that religation of the cleaved DNA strand cannot occur . This results in the accumulation of cleavable complexes and single-strand DNA breaks . This compound acts in the S phase of the cell cycle .
Temporal Effects in Laboratory Settings
This compound has large interpatient and intrapatient variability . Its terminal half-life is 2-3 hours (increased to 5 hours in patients with CrCl of 20-40 mL/min) . It undergoes reversible, pH-dependent hydrolysis of the active lactone moiety to the inactive hydroxyacid (carboxylate) form .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been studied extensively. For instance, in a study on retinoblastoma, this compound was found to be effective in halting the progression of the disease in rodent models . The study also found that the combination of this compound and carboplatin was most effective in treating the disease .
Metabolic Pathways
This compound undergoes reversible, pH-dependent hydrolysis of the active lactone moiety to the inactive hydroxyacid (carboxylate) form . A relatively small amount of this compound is metabolized by hepatic microsomal enzymes to an active metabolite, N-demethylthis compound .
Transport and Distribution
This compound is evenly distributed between blood cells and plasma, and it is extensively distributed into tissues . It is also found predominantly in the inactive carboxylate form at neutral pH .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with DNA within the nucleus of the cell where it inhibits the action of topoisomerase I .
Preparation Methods
Topotecan is synthesized from 10-hydroxycamptothecin through a Mannich reaction. The process involves dissolving 10-hydroxycamptothecin in glacial acetic acid, followed by the addition of formaldehyde and a primary or secondary amine. The reaction mixture is then extracted or concentrated, and the product is crystallized, filtered, and dried to obtain this compound hydrochloride . This method is suitable for industrial production due to its high yield and purity.
Chemical Reactions Analysis
Topotecan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different functional groups into the this compound structure.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Topotecan has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of topoisomerase inhibition.
Biology: this compound is used to investigate the cellular processes involving DNA replication and repair.
Medicine: It is primarily used as a chemotherapeutic agent to treat various cancers, including ovarian cancer, small cell lung cancer, and cervical cancer
Comparison with Similar Compounds
Topotecan is similar to other topoisomerase inhibitors, such as irinotecan and indotecan (LMP400). this compound is unique in its water solubility and specific structural modifications that enhance its therapeutic efficacy. Other similar compounds include:
Irinotecan: Another topoisomerase I inhibitor used to treat colorectal cancer.
Indotecan (LMP400):
This compound’s unique properties, such as its water solubility and specific structural modifications, make it a valuable chemotherapeutic agent with a wide range of applications in scientific research and medicine.
Biological Activity
Topotecan is a chemotherapeutic agent classified as a topoisomerase I inhibitor, primarily used in the treatment of various cancers, including small cell lung cancer (SCLC), ovarian cancer, and cervical cancer. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant case studies.
This compound exerts its cytotoxic effects by binding to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks induced by the enzyme. This interaction leads to the formation of a ternary complex that blocks DNA replication and ultimately results in double-stranded breaks, triggering apoptosis in cancer cells. The drug is particularly effective during the S phase of the cell cycle when DNA synthesis occurs .
Efficacy in Preclinical Studies
Preclinical studies have demonstrated significant antitumor activity of this compound across various cancer types. In vitro testing showed that this compound inhibited cell growth in 23 different cell lines with a median IC50 value of 9.13 nM, ranging from 0.71 nM to 489 nM. The drug was notably effective against solid tumor xenografts and acute lymphoblastic leukemia (ALL) models, achieving significant event-free survival (EFS) in 32 out of 37 solid tumor models (87%) and all 8 ALL models .
Table 1: Summary of Preclinical Efficacy
Cancer Type | EFS Response Rate | Notable Tumors |
---|---|---|
Solid Tumors | 87% | Wilms, Rhabdomyosarcoma, Ewing Sarcoma, Neuroblastoma |
Acute Lymphoblastic Leukemia | 100% | - |
Clinical Trials and Findings
This compound has been evaluated in numerous clinical trials, particularly for recurrent or progressive SCLC. In a randomized comparative trial involving 426 patients, this compound demonstrated an overall response rate ranging from 11% to 31% for sensitive patients and 2% to 7% for refractory patients .
Case Study: Combination Therapy
A recent study investigated the combination of this compound with berzosertib, an ATR inhibitor. This combination aimed to enhance replication stress and improve patient outcomes. In a phase II trial, partial responses were observed in 36% of patients with relapsed SCLC treated with this combination therapy .
Pharmacokinetics and Dosing Strategies
This compound is administered intravenously, typically at a dose of 1.5 mg/m² once daily for five days in a 21-day cycle. The pharmacokinetics of this compound show that its efficacy is influenced by dosing schedules; continuous or frequent dosing regimens have been associated with better antitumor responses compared to intermittent schedules .
Table 2: Dosing Regimens and Response Rates
Dosing Schedule | Response Rate | Toxicity Profile |
---|---|---|
Continuous | Higher | Myelosuppression |
Intermittent | Lower | Mild non-hematologic |
Properties
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042685 | |
Record name | Topotecan | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Topotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
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Solubility |
8.61e-01 g/L | |
Record name | Topotecan | |
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Mechanism of Action |
Topotecan has the same mechanism of action as irinotecan and is believed to exert its cytotoxic effects during the S-phase of DNA synthesis. Topoisomerase I relieves torsional strain in DNA by inducing reversible single strand breaks. Topotecan binds to the topoisomerase I-DNA complex and prevents religation of these single strand breaks. This ternary complex interferes with the moving replication fork, which leads to the induction of replication arrest and lethal double-stranded breaks in DNA. As mammalian cells cannot efficiently repair these double strand breaks, the formation of this ternary complex eventually leads to apoptosis (programmed cell death). Topotecan mimics a DNA base pair and binds at the site of DNA cleavage by intercalating between the upstream (−1) and downstream (+1) base pairs. Intercalation displaces the downstream DNA, thus preventing religation of the cleaved strand. By specifically binding to the enzyme–substrate complex, Topotecan acts as an uncompetitive inhibitor., Topoisomerase I relieves torsional strain in DNA by inducing reversible single-strand breaks. Topotecan binds to the topoisomerase I-DNA complex and prevents religation of these single-strand breaks. The cytotoxicity of topotecan is thought to be due to double-strand DNA damage produced during DNA synthesis, when replication enzymes interact with the ternary complex formed by topotecan, topoisomerase I, and DNA. Mammalian cells cannot efficiently repair these double strand breaks. | |
Record name | Topotecan | |
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CAS No. |
123948-87-8, 119413-54-6 | |
Record name | Topotecan | |
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Record name | Topotecan | |
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Record name | Topotecan | |
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Record name | 4-Ethyl-4,9-dihydroxy-10-[(dimethylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; | |
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Record name | TOPOTECAN | |
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Record name | Topotecan | |
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Record name | Topotecan | |
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Melting Point |
213-218 °C, 213 - 218 °C | |
Record name | Topotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01030 | |
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Record name | Topotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Topotecan?
A1: this compound exerts its anti-cancer activity by targeting Topoisomerase I (topo I), a nuclear enzyme crucial for DNA replication and transcription. [, ]
Q2: How does this compound interact with Topoisomerase I?
A2: this compound stabilizes the covalent complex formed between topo I and DNA, effectively trapping the enzyme and preventing the religation of DNA strands. This leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis, a form of programmed cell death. [, ]
Q3: Are there variations in Topoisomerase I levels after this compound administration?
A3: Studies show a heterogeneous response in Topoisomerase I levels within peripheral blood mononuclear cells following this compound administration. Some patients exhibit a decrease in topo I expression, while others show no change or even an increase. []
Q4: Can Topoisomerase I degradation be prevented to enhance this compound efficacy?
A4: Research suggests that combining this compound with a proteasome inhibitor, such as PS 341, may stabilize or even increase Topoisomerase I levels. This approach aims to counteract the camptothecin-induced degradation of the topo I protein and enhance the drug's effectiveness. []
Q5: Does the structure of this compound impact its activity?
A6: Although specific structural modifications are not extensively discussed in these papers, it's known that the lactone form of this compound is crucial for its activity. The hydrolysis of the lactone ring to the carboxylate form significantly reduces its ability to inhibit Topoisomerase I. [, ]
Q6: How stable is this compound in solution?
A7: this compound is known to undergo hydrolysis, particularly in aqueous solutions. The lactone ring, crucial for its activity, can open to form an inactive carboxylate form. This hydrolysis is pH-dependent and occurs more rapidly at higher pH values. [, ]
Q7: What strategies are used to improve the stability of this compound formulations?
A7: Various strategies are employed to enhance the stability of this compound, including:
- Lyophilization: Freeze-drying the drug into a powder for reconstitution allows for longer-term storage. []
- Liposomal encapsulation: Encapsulating this compound within liposomes can enhance its stability in vivo and modify its biodistribution. [, ]
Q8: What is the bioavailability of oral this compound?
A9: The oral bioavailability of this compound is inherently low, primarily due to efflux by drug transporters like Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). []
Q9: Can the bioavailability of this compound be improved?
A10: Co-administration of this compound with a BCRP and P-gp inhibitor, such as GF120918, significantly enhances the systemic exposure and increases its apparent oral bioavailability. []
Q10: Does the administration route of this compound impact its pharmacokinetics?
A11: Yes, studies show that the apparent clearance of this compound lactone differs between oral and intravenous administration. Notably, a significant difference in clearance is observed between males and females after oral administration, likely due to differences in hematocrit levels. []
Q11: How does this compound distribute within the body?
A12: Liposomal formulations can alter this compound's biodistribution, leading to increased accumulation in organs like the liver, spleen, lungs, and tumor tissues. Specifically, liposomes composed of hydrogenated soy phosphatidylcholine (HSPC) demonstrate enhanced stability and distribution compared to those made with unsaturated soy phosphatidylcholine (SPC). []
Q12: What is the primary route of this compound elimination?
A13: this compound is primarily eliminated via urinary excretion, with approximately 40% of the administered dose excreted in the urine within 24 hours. []
Q13: Does gender impact the pharmacokinetics of this compound?
A14: Yes, a significant gender-dependent difference in the pharmacokinetics of this compound is observed, primarily in its clearance. This difference is attributed to variations in hematocrit levels between males and females, highlighting the impact of physiological factors on drug disposition. []
Q14: Against what cancer types does this compound show activity?
A15: this compound exhibits clinical activity against various cancers, including ovarian cancer, small cell lung cancer (SCLC), and acute myeloid leukemia. Preclinical studies also indicate its potential against neuroblastoma, rhabdomyosarcoma, and brain tumors. [, , , , , ]
Q15: How is this compound's efficacy evaluated preclinically?
A15: Researchers use various methods to assess this compound's efficacy in vitro and in vivo, including:
- Clonogenic assays: These assays measure the ability of individual cells to survive and form colonies after treatment with this compound, providing insights into its cytotoxic effects. []
- Murine xenograft models: These models involve implanting human tumor cells into mice, allowing researchers to evaluate the antitumor activity of this compound in a living organism. [, , ]
Q16: What is the role of this compound in combination therapy?
A16: this compound shows promise in combination therapies, often demonstrating synergistic cytotoxicity when combined with other chemotherapeutic agents. Studies have explored combinations with:
- Cisplatin: This combination demonstrates greater efficacy than single-agent this compound in SCLC, particularly in patients with platinum-sensitive disease. [, , ]
- Vincristine: Combining this compound and vincristine exhibits greater-than-additive antitumor activity in various childhood solid tumor models, including neuroblastoma, rhabdomyosarcoma, and brain tumors. []
- Etoposide: Sequential administration of this compound and etoposide shows promise in recurrent ovarian cancer, though it may not provide a significant survival advantage over this compound alone. []
Q17: How does the scheduling of this compound administration impact its efficacy?
A18: this compound demonstrates schedule-dependent cytotoxicity. Prolonged exposure to low drug concentrations, such as through continuous infusion, might be more effective than short-term, high-dose regimens. This is because prolonged exposure allows for continuous inhibition of Topoisomerase I. [, , ]
Q18: What are the known mechanisms of resistance to this compound?
A19: One major mechanism of resistance is the overexpression of drug efflux transporters, specifically BCRP and P-gp. These transporters pump this compound out of cancer cells, reducing its intracellular concentration and thus its efficacy. [, ]
Q19: Is there cross-resistance between this compound and other chemotherapeutic agents?
A20: While this compound exhibits some degree of non-cross-resistance with paclitaxel, demonstrating its potential as a subsequent treatment option in ovarian cancer, the overexpression of BCRP can confer resistance to both this compound and other drugs, such as mitoxantrone. This highlights the need to develop strategies to overcome transporter-mediated drug resistance. [, ]
Q20: Are there any biomarkers for predicting this compound efficacy?
A21: Research indicates a potential correlation between pre-treatment Topoisomerase I-DNA complex levels in peripheral blood mononuclear cells and disease progression. Higher levels of these complexes before this compound therapy may be associated with a lower likelihood of disease progression. []
Q21: Can Topoisomerase I levels be used to monitor this compound treatment response?
A22: Pharmacodynamic analysis suggests that this compound treatment can lead to a decrease in free Topoisomerase I levels in peripheral blood mononuclear cells, particularly during the second and third week of drug administration. This finding points to the potential of monitoring Topoisomerase I levels as a pharmacodynamic marker of this compound activity. []
Q22: How is this compound quantified in biological samples?
A23: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying this compound and its metabolites in biological samples, such as plasma and urine. [, ]
Q23: How are this compound metabolites identified and characterized?
A24: Mass spectrometry, in conjunction with chromatographic and fluorescence techniques, is used to identify and characterize this compound metabolites. This approach led to the identification of novel glucuronide metabolites of this compound in patient urine samples. []
Q24: What is the significance of this compound in cancer treatment?
A25: this compound represents a significant advancement in cancer treatment as it targets Topoisomerase I, a novel target compared to other chemotherapeutic agents available at the time of its development. Its approval for use in ovarian and small cell lung cancer marked important milestones in the field. []
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